molecular formula C21H14ClN3OS2 B5171978 N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)benzamide

N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)benzamide

Cat. No. B5171978
M. Wt: 423.9 g/mol
InChI Key: XGNFTMCEMVTABU-UHFFFAOYSA-N
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Description

N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)benzamide, also known as BZML, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. BZML is a benzothiazole derivative that has been synthesized using a specific method and has been found to have promising biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs has been shown to induce cell cycle arrest and apoptosis in cancer cells.
N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)benzamide has also been found to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of inflammatory responses. Inhibition of NF-κB has been shown to reduce the production of inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)benzamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)benzamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)benzamide has also been found to inhibit the production of inflammatory cytokines and chemokines, which may contribute to its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the advantages of N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)benzamide is that it is relatively easy to synthesize using a specific method. This makes it a readily available compound for use in lab experiments. However, one of the limitations of N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)benzamide is that its mechanism of action is not fully understood, which may make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)benzamide. One of the primary directions is the further development of N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)benzamide as an anticancer agent. This may involve the optimization of the synthesis method and the identification of specific cancer types that are most responsive to N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)benzamide treatment.
Another future direction is the further study of the mechanism of action of N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)benzamide. This may involve the identification of specific enzymes and signaling pathways that are targeted by N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)benzamide, as well as the development of specific assays to study the effects of N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)benzamide on these targets.
Conclusion
In conclusion, N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)benzamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)benzamide has been synthesized using a specific method and has been found to have promising biochemical and physiological effects. N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)benzamide has potential applications as an anticancer and anti-inflammatory agent, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)benzamide involves a multi-step process that starts with the reaction of 2-aminobenzothiazole with 4-chloro-3-nitrophenyl isocyanate. This reaction yields 3-(1,3-benzothiazol-2-yl)-4-chloro-1-nitrobenzene, which is then reduced to 3-(1,3-benzothiazol-2-yl)-4-chloroaniline. The final step involves the reaction of 3-(1,3-benzothiazol-2-yl)-4-chloroaniline with thiophosgene to yield N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)benzamide.

Scientific Research Applications

N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)benzamide has been found to have potential applications in various fields of scientific research. One of the primary applications of N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)benzamide is in the field of medicinal chemistry, where it has been studied for its potential as an anticancer agent. N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)benzamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anticancer drug.
In addition to its potential as an anticancer agent, N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)benzamide has also been studied for its potential as an anti-inflammatory agent. N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)benzamide has been found to inhibit the production of inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3OS2/c22-16-11-10-14(23-21(27)25-19(26)13-6-2-1-3-7-13)12-15(16)20-24-17-8-4-5-9-18(17)28-20/h1-12H,(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNFTMCEMVTABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl}benzamide

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